molecular formula C18H29NO7 B12446175 1-Tert-butyl 3-ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1,3-dicarboxylate

1-Tert-butyl 3-ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B12446175
M. Wt: 371.4 g/mol
InChI Key: OPLUAMRHDKDARG-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 3-ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The tert-butyl, ethyl, and ethoxy-oxopropyl groups are introduced through a series of substitution and addition reactions.

    Final Assembly: The final compound is assembled through esterification and other coupling reactions to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Tert-butyl 3-ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate
  • tert-Butyl-4-oxopiperidine-1-carboxylate

Uniqueness

1-Tert-butyl 3-ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and the piperidine ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H29NO7

Molecular Weight

371.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1,3-dicarboxylate

InChI

InChI=1S/C18H29NO7/c1-6-24-14(21)8-10-18(15(22)25-7-2)12-19(11-9-13(18)20)16(23)26-17(3,4)5/h6-12H2,1-5H3

InChI Key

OPLUAMRHDKDARG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OCC

Origin of Product

United States

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